molecular formula C16H13ClFNOS B2594083 7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 341967-91-7

7-chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2594083
CAS RN: 341967-91-7
M. Wt: 321.79
InChI Key: MXZXEZNQXLMECB-UHFFFAOYSA-N
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Description

7-Chloro-5-(4-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is an organic compound that belongs to the class of benzothiazepines. It is a heterocyclic compound with a bicyclic structure containing both oxygen and nitrogen atoms. This compound was first synthesized in the year 2012 by a team of researchers from the University of Tokyo. Since then, it has been studied extensively for its potential applications in medicinal chemistry.

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. In this context, our focus is on the radical-based protodeboronation of alkyl boronic esters.

Application: Formal Anti-Markovnikov Hydromethylation of Alkenes:
Organoboron Chemistry and Suzuki–Miyaura Coupling:
Stability and Challenges:

properties

IUPAC Name

7-chloro-5-[(4-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNOS/c17-12-3-6-15-14(9-12)19(16(20)7-8-21-15)10-11-1-4-13(18)5-2-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZXEZNQXLMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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